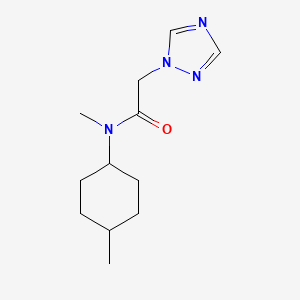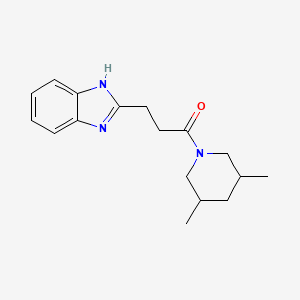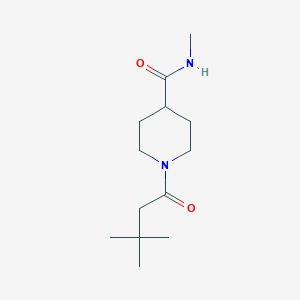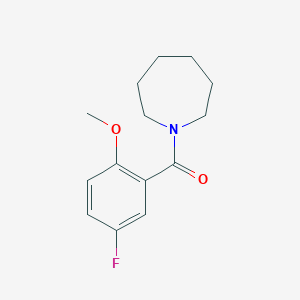
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMCC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H25N2O.
作用机制
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a selective antagonist of the α4β2 nicotinic acetylcholine receptor by binding to the receptor and preventing the binding of acetylcholine. This inhibition of the receptor results in a decrease in the release of dopamine and other neurotransmitters, which are involved in various neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to have potential therapeutic effects in the treatment of nicotine addiction and other substance abuse disorders.
实验室实验的优点和局限性
One of the main advantages of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its selectivity for the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. However, this compound has a relatively short half-life and is quickly metabolized by the liver, which can limit its usefulness in certain experiments.
未来方向
There are several potential future directions for the study of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective α4β2 nicotinic acetylcholine receptor antagonists. Another area of research is the investigation of the potential therapeutic effects of this compound in the treatment of various neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies may also be explored in future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for use in various scientific research applications. Its selectivity for the α4β2 nicotinic acetylcholine receptor makes it a useful tool for studying the role of this receptor in various neurological processes. While there are limitations to its use in certain experiments, the future directions for the study of this compound are promising and may lead to the development of new therapies for neurological disorders.
合成方法
The synthesis of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves the reaction of 4-methylcyclohexanone with 3-cyanopyridine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with dimethylamine to yield this compound. The overall yield of the synthesis process is approximately 40%.
科学研究应用
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the α4β2 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning, memory, and addiction. This compound has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders.
属性
IUPAC Name |
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-4-8-14(9-5-11)17(3)15(18)13-7-6-12(2)16-10-13/h6-7,10-11,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKXUFHTFDYYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)


![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)


